(Naphthalen-1-yl)methyl cyanoacetate
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Overview
Description
(Naphthalen-1-yl)methyl cyanoacetate is an organic compound that features a naphthalene ring attached to a cyanoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)methyl cyanoacetate typically involves the reaction of naphthalen-1-ylmethanol with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-1-yl)methyl cyanoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-ylmethyl cyanoacetate derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl cyanoacetate derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
(Naphthalen-1-yl)methyl cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Naphthalen-1-yl)methyl cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ylmethyl cyanoacetate: Similar structure but with the cyanoacetate group attached to the 2-position of the naphthalene ring.
Phenylmethyl cyanoacetate: Features a phenyl ring instead of a naphthalene ring.
Benzyl cyanoacetate: Contains a benzyl group in place of the naphthalen-1-yl group.
Uniqueness
(Naphthalen-1-yl)methyl cyanoacetate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
CAS No. |
143659-34-1 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl 2-cyanoacetate |
InChI |
InChI=1S/C14H11NO2/c15-9-8-14(16)17-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8,10H2 |
InChI Key |
HOXLLUPNMGSNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)CC#N |
Origin of Product |
United States |
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